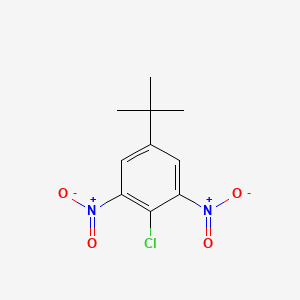

4-tert-Butyl-2,6-dinitrochlorobenzene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-tert-butyl-2-chloro-1,3-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O4/c1-10(2,3)6-4-7(12(14)15)9(11)8(5-6)13(16)17/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRFMLDNFLXIDSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00176658 | |

| Record name | 4-tert-Butyl-2,6-dinitrochlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2213-81-2 | |

| Record name | 2-Chloro-5-(1,1-dimethylethyl)-1,3-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2213-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butyl-2,6-dinitrochlorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002213812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butyl-2,6-dinitrochlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butyl-2,6-dinitrochlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TERT-BUTYL-2,6-DINITROCHLOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE3CA59X6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reactivity and Mechanistic Studies of 4 Tert Butyl 2,6 Dinitrochlorobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Fundamental Principles of SNAr in Activating Aromatic Systems

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for the substitution of a leaving group, typically a halide, on an aromatic ring by a nucleophile. udd.cl Unlike aliphatic SN2 reactions, the SNAr mechanism does not involve a backside attack, which is sterically hindered by the benzene (B151609) ring. udd.cl Instead, it generally proceeds through a two-step addition-elimination mechanism. researchgate.net

The quintessential requirement for an SNAr reaction is the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. researchgate.netresearchgate.net These groups activate the aromatic ring towards nucleophilic attack by delocalizing the negative charge of the intermediate. researchgate.net The more numerous and powerful the EWGs, the more facile the SNAr reaction. researchgate.net

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. researchgate.net This intermediate is a key feature of the SNAr mechanism. The aromaticity of the ring is temporarily disrupted in this step. In the subsequent, typically fast, elimination step, the leaving group departs, and the aromaticity of the ring is restored, yielding the final substitution product. researchgate.net

Influence of Nitro and tert-Butyl Substituents on SNAr Kinetics and Regioselectivity

The reactivity of 4-tert-butyl-2,6-dinitrochlorobenzene in SNAr reactions is profoundly influenced by its substituents. The two nitro groups at the ortho and para positions relative to the chlorine atom are powerful activating groups. They exert strong electron-withdrawing effects through both resonance and induction, which significantly polarizes the C-Cl bond and stabilizes the anionic Meisenheimer intermediate. This stabilization is crucial for lowering the activation energy of the reaction. The presence of multiple nitro groups dramatically increases the rate of nucleophilic substitution compared to less substituted aromatic halides.

Conversely, the tert-butyl group, located para to the chlorine, is generally considered an electron-donating group through induction. This would typically be expected to slightly deactivate the ring towards nucleophilic attack. However, its primary influence in this context is likely steric. The bulky nature of the tert-butyl group can hinder the approach of the nucleophile to the reaction center, potentially slowing down the reaction rate compared to an analogous compound without this bulky substituent. The regioselectivity of the reaction is largely predetermined by the position of the leaving group (the chlorine atom), with the nucleophile attacking the carbon to which the chlorine is attached.

Formation and Characterization of Meisenheimer Complexes as Intermediates

A hallmark of the SNAr mechanism is the formation of a Meisenheimer complex. wou.edu This intermediate is formed by the addition of the nucleophile to the electron-deficient aromatic ring. wou.edu For this compound, the attack of a nucleophile (Nu-) at the carbon bearing the chlorine atom leads to a cyclohexadienyl anion intermediate. The negative charge in this complex is delocalized across the aromatic system and is particularly stabilized by the two nitro groups at the 2- and 6-positions through resonance.

Solvent Effects on SNAr Reaction Pathways

The choice of solvent can have a significant impact on the kinetics and mechanism of SNAr reactions. The rate of reaction is influenced by the solvent's ability to solvate both the reactants and the charged intermediate. In the case of reactions involving this compound, the transition state leading to the Meisenheimer complex is highly polar and carries a negative charge.

Reactions with Amine Nucleophiles

Synthesis of 4-tert-Butyl-2,6-dinitroanilines and Related Amine Derivatives

A common application of the SNAr reactivity of activated haloaromatics is the synthesis of substituted anilines through reaction with amine nucleophiles. In the case of this compound, it can serve as a precursor for the synthesis of various N-substituted 4-tert-butyl-2,6-dinitroanilines.

For instance, the synthesis of N-sec-butyl-4-tert-butyl-2,6-dinitroaniline is achieved through the amination of 2,6-dinitro-4-tert-butylchlorobenzene with sec-butylamine (B1681703). This reaction proceeds via the SNAr mechanism, where the sec-butylamine acts as the nucleophile, displacing the chloride. This synthesis route starts from 4-tert-butylphenol (B1678320), which is first nitrated to produce 2,6-dinitro-4-tert-butylphenol. This intermediate is then chlorinated to yield 2,6-dinitro-4-tert-butylchlorobenzene, the direct precursor for the amination reaction.

| Precursor | Nucleophile | Product |

| This compound | sec-Butylamine | N-sec-butyl-4-tert-butyl-2,6-dinitroaniline |

This reaction highlights the utility of this compound as a building block in organic synthesis for the preparation of highly substituted aniline (B41778) derivatives.

Examination of Aminolysis Mechanisms and Product Distributions

The reaction of activated aryl halides with amines, known as aminolysis, is a cornerstone of nucleophilic aromatic substitution. For this compound, this reaction is expected to proceed via the classical SNAr addition-elimination mechanism.

The mechanism involves two main steps:

Nucleophilic Attack: The amine nucleophile attacks the electrophilic carbon atom (C1, attached to the chlorine), leading to the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized onto the electron-withdrawing nitro groups at the ortho and para positions.

Leaving Group Expulsion: The aromaticity of the ring is restored by the elimination of the chloride ion, yielding the final substituted product, a 4-tert-butyl-2,6-dinitroaniline derivative.

The rate of this reaction is influenced by both the nucleophilicity of the amine and the stability of the Meisenheimer complex. The bulky tert-butyl group at the para position has a minor electron-donating effect through hyperconjugation and induction, which might slightly decrease the ring's electrophilicity compared to a non-substituted or nitro-substituted compound at the same position. However, the dominant activating effect of the two nitro groups ensures the reaction proceeds. Product distribution would primarily yield the N-substituted 4-tert-butyl-2,6-dinitroaniline. Side reactions are generally minimal under controlled conditions.

Base Catalysis in Nucleophilic Aromatic Substitution with Amines

In the aminolysis of activated aryl halides, a second molecule of the reacting amine or a different base can act as a catalyst. While specific studies on this compound are not available, the general mechanism of base catalysis in these systems is well-understood.

Rate = k[Aryl-Cl][Amine]²

This catalytic pathway is particularly significant for less reactive amines or when the leaving group is poor.

Intramolecular Cyclization Reactions in Derivatives

Derivatives of this compound, particularly those where the chlorine has been substituted by a suitable functional group, can undergo intramolecular cyclization to form heterocyclic systems.

The nitroaniline analogue, N-substituted-4-tert-butyl-2,6-dinitroaniline, can be a precursor for fused heterocyclic N-oxides like benzimidazole (B57391) N-oxides. This type of reaction typically occurs under basic conditions where a substituent on the N-alkyl group contains a carbanion-forming site. The mechanism involves:

Deprotonation of the amino group or an adjacent carbon on the N-substituent by a base.

Intramolecular nucleophilic attack of the resulting anion on one of the ortho-nitro groups.

Subsequent rearrangement and dehydration to form the stable fused heterocyclic N-oxide ring system.

This cyclization is a common strategy in the synthesis of various heterocyclic compounds and is driven by the formation of a stable aromatic heterocyclic product. researchgate.net

Derivatives of this compound can be designed to undergo various rearrangement and ring-closure reactions. For instance, if the nucleophile used to displace the chloride introduces a side chain with another nucleophilic or electrophilic center, subsequent intramolecular reactions can lead to the formation of diverse ring structures. While specific examples originating from this compound are not documented in detail, the principles of intramolecular SNAr and other cyclization mechanisms would apply. The regiochemistry of such ring closures would be dictated by the length and flexibility of the tether connecting the reacting centers and the relative stability of the possible transition states and products.

Hydrolysis and Phenol (B47542) Formation Pathways

The hydrolysis of this compound to its corresponding phenol, 4-tert-butyl-2,6-dinitrophenol, is a typical SNAr reaction where a hydroxide (B78521) ion (OH⁻) acts as the nucleophile.

The reaction proceeds through the addition-elimination mechanism, analogous to aminolysis. The hydroxide ion attacks the carbon bearing the chlorine atom, forming a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the two nitro groups. Subsequent elimination of the chloride ion yields the phenoxide ion, which is then protonated upon acidification to give 4-tert-butyl-2,6-dinitrophenol.

The rate of hydrolysis is dependent on the concentration of the hydroxide ion and the temperature. For related compounds like 2,4-dinitrochlorobenzene, the reaction requires heating with an aqueous base. sciencemadness.org The presence of the tert-butyl group is expected to have a minor electronic effect on the reaction rate compared to the powerful activation provided by the two nitro groups.

A potential side reaction in the hydrolysis of dinitrochlorobenzenes is the formation of diphenyl ether derivatives, where the initially formed phenoxide ion acts as a nucleophile and attacks another molecule of the starting chloro compound. sciencemadness.org Using a sufficient excess of the hydroxide base can minimize this side reaction. sciencemadness.org

Reactivity Towards Other Classes of Nucleophiles

Due to the strong activation by the two nitro groups, this compound is expected to react with a wide variety of nucleophiles beyond amines and hydroxide.

Alkoxides (RO⁻): Reaction with alkoxides, such as sodium methoxide (B1231860) (NaOCH₃), would readily yield the corresponding aryl ether (4-tert-butyl-1-methoxy-2,6-dinitrobenzene). These reactions are typically fast and efficient.

Thiolates (RS⁻): Thiolates are excellent nucleophiles and would react rapidly with this compound to form thioethers (aryl sulfides).

Hydrazine (B178648): The reaction with hydrazine is expected to produce 4-tert-butyl-2,6-dinitrophenylhydrazine. Studies on the analogous 1-chloro-2,4-dinitrobenzene (B32670) show that the formation of the intermediate is the rate-determining step. researchgate.netsemanticscholar.org

The relative reactivity with different nucleophiles generally follows their nucleophilicity, although steric factors can also play a role, especially with bulky nucleophiles. Kinetic studies on the related 4-X-2,6-dinitrochlorobenzenes (where X = NO₂, CN, CF₃) reacting with pyridines show that the rate constant increases with more electron-withdrawing 'X' groups and more electron-donating substituents on the pyridine (B92270) nucleophile. kci.go.kr A similar trend would be expected for the 4-tert-butyl derivative, although its reactivity would be benchmarked against these other substituents.

| Nucleophile Class | Example Nucleophile | Expected Product Structure | General Reactivity |

|---|---|---|---|

| Amines | R₂NH | Ar-NR₂ | High; subject to base catalysis. |

| Hydroxide | OH⁻ | Ar-OH | High; requires basic conditions. |

| Alkoxides | RO⁻ | Ar-OR | Very High. |

| Thiolates | RS⁻ | Ar-SR | Very High. |

| Hydrazine | N₂H₄ | Ar-NHNH₂ | High. |

Ar represents the 4-tert-butyl-2,6-dinitrophenyl group.

Spectroscopic Characterization and Structural Elucidation of 4 Tert Butyl 2,6 Dinitrochlorobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a detailed picture of the molecular structure can be assembled.

Proton Nuclear Magnetic Resonance (1H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of 4-tert-butyl-2,6-dinitrochlorobenzene is expected to be relatively simple, reflecting the symmetry of the molecule. The tert-butyl group will exhibit a single, strong resonance due to the nine equivalent protons. The aromatic region will display a singlet for the two equivalent protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the substituents. The two nitro groups are strongly electron-withdrawing, which deshields the aromatic protons, shifting their resonance to a lower field (higher ppm). The tert-butyl group is electron-donating, which would slightly shield the aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and based on known substituent effects and data from analogous compounds.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (H-3, H-5) | ~ 8.0 - 8.5 | Singlet | 2H |

| tert-Butyl | ~ 1.3 - 1.5 | Singlet | 9H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the symmetry of this compound, the spectrum is expected to show a limited number of signals. There will be distinct signals for the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the four unique carbons of the benzene ring. The carbon attached to the chlorine atom (C-1) and the carbons bearing the nitro groups (C-2, C-6) will be significantly deshielded and appear at a lower field. The carbon attached to the tert-butyl group (C-4) and the carbons bearing hydrogen atoms (C-3, C-5) will appear at a relatively higher field.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is predictive and based on known substituent effects and data from analogous compounds.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-Cl) | ~ 130 - 140 |

| C-2, C-6 (C-NO₂) | ~ 145 - 155 |

| C-3, C-5 (C-H) | ~ 120 - 130 |

| C-4 (C-tert-butyl) | ~ 150 - 160 |

| Quaternary C (tert-butyl) | ~ 35 - 40 |

| Methyl C (tert-butyl) | ~ 30 - 35 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR techniques are crucial for unambiguous signal assignment, especially in more complex derivatives.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In a substituted derivative of this compound where the aromatic protons are no longer equivalent, COSY would be instrumental in identifying which protons are adjacent to each other on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. For the parent compound, it would definitively link the aromatic proton signal to the corresponding aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons. For instance, the protons of the tert-butyl group would show a correlation to the quaternary carbon of the tert-butyl group and to the C-4 carbon of the aromatic ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the vibrational energy levels of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) provides a fingerprint of the functional groups present in the molecule.

Assignment of Nitro Group and Halogen Vibrational Modes

The most prominent features in the IR and Raman spectra of this compound would be the vibrational modes of the nitro (NO₂) groups and the carbon-chlorine (C-Cl) bond.

Nitro Group Vibrations: The nitro group has two characteristic stretching vibrations: the asymmetric stretch (νas) and the symmetric stretch (νs). For aromatic nitro compounds, these typically appear in the regions of 1500-1570 cm⁻¹ and 1335-1370 cm⁻¹, respectively. These bands are usually strong in the IR spectrum.

Carbon-Halogen Vibrations: The C-Cl stretching vibration for aryl chlorides is typically observed in the region of 1000-1100 cm⁻¹. This band can sometimes be weak and difficult to assign definitively without computational support.

Table 3: Predicted Vibrational Frequencies for this compound This table is predictive and based on data from analogous compounds.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| NO₂ Asymmetric Stretch | 1500 - 1570 |

| NO₂ Symmetric Stretch | 1335 - 1370 |

| C-Cl Stretch | 1000 - 1100 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Stretch | 1400 - 1600 |

Conformational Analysis via Vibrational Frequencies

The vibrational frequencies of the nitro groups can be sensitive to their orientation relative to the benzene ring. Steric hindrance between the bulky tert-butyl group and the ortho-nitro groups, as well as the chlorine atom, may cause the nitro groups to twist out of the plane of the ring. This twisting can affect the conjugation of the nitro groups with the aromatic system, leading to shifts in their stretching frequencies. By comparing the observed vibrational frequencies with those calculated for different conformations using computational methods like Density Functional Theory (DFT), it is possible to gain insights into the preferred geometry of the molecule. For instance, a decrease in the nitro stretching frequencies could indicate a higher degree of planarity and conjugation.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from the molecule. For this compound, with a molecular formula of C₁₀H₁₁ClN₂O₄, the exact molecular weight is 258.658 g/mol . ncats.io In mass spectrometry, this compound would be expected to produce a distinct molecular ion peak corresponding to its mass.

Analysis of the compound would likely show the molecular ion [M]⁺ at an m/z of approximately 258. uni.lu Depending on the ionization technique used, other related molecular ions, known as adducts, may also be observed. For instance, in electrospray ionization (ESI), protonated [M+H]⁺ or sodiated [M+Na]⁺ ions are common. uni.lu The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with a second peak ([M+2]⁺) at two mass units higher, having an intensity of about one-third that of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

The fragmentation pattern provides crucial information about the compound's structure. The fragmentation of this compound is expected to be influenced by its key structural features: the tert-butyl group, the two nitro groups, and the chlorine atom attached to the aromatic ring. A primary and highly characteristic fragmentation pathway for compounds containing a tert-butyl group is the loss of a methyl radical (•CH₃), which has a mass of 15 Da. researchgate.net This cleavage results in the formation of a stable tertiary carbocation.

Another significant fragmentation pathway would involve the nitro groups. Nitroaromatic compounds commonly undergo fragmentation through the loss of NO₂ (46 Da) or O (16 Da) followed by CO (28 Da). The cleavage of the C-N bond to lose a nitro radical (•NO₂) is a typical fragmentation route. Further fragmentation could involve the loss of the second nitro group or other small molecules.

A plausible fragmentation pathway would, therefore, begin with the loss of a methyl radical from the molecular ion to form a fragment ion at m/z 243. Subsequent or alternative fragmentations could include the loss of one or both nitro groups.

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct/Fragment | Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | [C₁₀H₁₁ClN₂O₄]⁺ | 258.04019 |

| [M+H]⁺ | [C₁₀H₁₂ClN₂O₄]⁺ | 259.04802 |

| [M+Na]⁺ | [C₁₀H₁₁ClN₂O₄Na]⁺ | 281.02996 |

| [M-H]⁻ | [C₁₀H₁₀ClN₂O₄]⁻ | 257.03346 |

| [M-CH₃]⁺ | [C₉H₈ClN₂O₄]⁺ | 243.0172 |

Data sourced from predicted values. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The structure of this compound contains several features that give rise to characteristic electronic transitions.

The core of the molecule is a benzene ring, which is a chromophore with π electrons that can undergo π → π* transitions. The presence of substituents on the benzene ring significantly influences its UV-Vis spectrum. The nitro groups (-NO₂) and the chlorine atom (-Cl) are auxochromes that also possess non-bonding electrons (n electrons). The presence of these groups extends the conjugation of the system and introduces the possibility of n → π* transitions. youtube.com

The two nitro groups, in particular, are strong chromophores and are known to shift the absorption bands of benzene to longer wavelengths (a bathochromic or red shift). This is due to the extension of the conjugated system and the electron-withdrawing nature of the nitro groups, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Dinitro-substituted benzene compounds are typically yellow, indicating absorption in the violet-blue region of the visible spectrum (around 400-450 nm). wikipedia.org

For this compound, one would expect to observe:

π → π transitions:* These are typically high-intensity absorptions associated with the aromatic system. The substitution with nitro and chloro groups would shift these bands to longer wavelengths compared to unsubstituted benzene.

n → π transitions:* These lower-intensity absorptions arise from the excitation of a non-bonding electron from the oxygen atoms of the nitro groups or the chlorine atom to an anti-bonding π* orbital of the aromatic ring. youtube.com These bands often appear as a shoulder on the more intense π → π* bands and occur at longer wavelengths.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the physical and chemical properties of a compound.

A search of the available scientific literature did not yield a solved crystal structure for this compound. Therefore, specific crystallographic data such as the crystal system, space group, unit cell dimensions, and atomic coordinates are not available at this time.

However, analysis of structurally similar compounds for which crystallographic data exists can provide some insight into the potential solid-state structure. For example, the crystal structure of 2-tert-Butyl-4,6-dinitrophenol has been determined to be in the monoclinic crystal system with the space group P2/c. researchgate.net Similarly, 2,4,6-trinitrochlorobenzene also crystallizes in a monoclinic system, with the space group P2(1)/c. researchgate.net These related structures suggest that this compound might also crystallize in a relatively low-symmetry system like monoclinic or orthorhombic. The final solid-state packing would be governed by a balance of intermolecular forces, including van der Waals interactions involving the bulky tert-butyl group and dipole-dipole interactions arising from the polar C-Cl and C-NO₂ bonds.

Table 2: Crystallographic Data for Structurally Related Compounds

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 2-tert-Butyl-4,6-dinitrophenol | Monoclinic | P2/c | researchgate.net |

Without experimental data for the title compound, any discussion of its specific crystal packing remains speculative. The determination of its crystal structure through X-ray diffraction analysis would be necessary to provide definitive information.

Environmental Transformation and Fate of 4 Tert Butyl 2,6 Dinitrochlorobenzene Analogues

Photochemical Degradation Processes in Aqueous and Adsorbed Phases

The photochemical degradation of nitroaromatic compounds is a key process influencing their environmental persistence. This section details the mechanisms of their transformation under the influence of light.

The degradation of nitroaromatic compounds in the environment is significantly influenced by photochemical processes. Under simulated and natural light, these compounds can undergo direct photolysis and photo-oxidation. Direct photolysis involves the absorption of light by the molecule, leading to its excitation and subsequent decomposition. The presence of nitro groups on the aromatic ring can facilitate this process.

Photo-oxidation, an indirect photochemical process, involves the generation of reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂) in the presence of light and photosensitizers. These highly reactive species can then attack the nitroaromatic compound, leading to its degradation. The rate and extent of these reactions are influenced by environmental factors such as the intensity and wavelength of light, the presence of natural photosensitizers like dissolved organic matter, and the chemical structure of the compound itself. For instance, the degradation of some nitroaromatic compounds has been shown to be enhanced in the presence of hydrogen peroxide (H₂O₂) under UV irradiation, a process that generates hydroxyl radicals researchgate.net.

The photochemical degradation of nitroaromatic compounds results in the formation of various intermediates and final products. While specific data for 4-tert-butyl-2,6-dinitrochlorobenzene is limited, studies on analogous compounds such as nitrobenzene (B124822) and dinitrophenols provide insights into potential degradation pathways.

Commonly identified intermediates from the photodegradation of nitrobenzene include nitrophenol isomers (o-, m-, and p-nitrophenol), nitrohydroquinone, and nitrocatechol researchgate.net. Further oxidation can lead to the formation of compounds like catechol and benzoquinone researchgate.net. The degradation of dinitrophenols under visible light has also been studied, with photoluminescence studies confirming the formation of hydroxyl radicals during the process semanticscholar.org. The complete mineralization of these compounds can lead to the formation of inorganic products such as nitrate (B79036) and nitrite (B80452) ions, carbon dioxide, and water researchgate.net.

The table below summarizes some of the potential photodegradation products of dinitrochlorobenzene analogues based on studies of related nitroaromatic compounds.

| Parent Compound Analogue | Potential Photodegradation Products and Intermediates |

| Nitrobenzene | o-Nitrophenol, m-Nitrophenol, p-Nitrophenol, Nitrohydroquinone, Nitrocatechol, Catechol, Benzoquinone |

| 2,4-Dinitrophenol (B41442) | Hydroxyl radical-adducts, further oxidized aromatic and aliphatic fragments |

Biodegradation and Biotransformation Pathways

Microbial activity plays a crucial role in the environmental fate of many organic pollutants. This section explores the biological degradation of this compound analogues.

The biodegradation of chlorinated and nitrated aromatic compounds has been a subject of extensive research dss.go.thd-nb.info. Bacteria capable of utilizing chlorinated nitroaromatic compounds as their sole source of carbon and energy have been isolated from various environments d-nb.info. The degradation can occur under both aerobic and anaerobic conditions.

Under aerobic conditions, the initial steps often involve dioxygenase enzymes that incorporate two hydroxyl groups into the aromatic ring, leading to the elimination of a nitro group as nitrite. For example, the degradation of 2,4-dinitrotoluene (B133949) (DNT) by some bacteria is initiated by a dioxygenase, forming 4-methyl-5-nitrocatechol (B15798) nih.gov. Subsequent enzymatic reactions lead to ring cleavage and further degradation.

Under anaerobic conditions, the primary transformation is often the reduction of the nitro groups to amino groups. For instance, the anaerobic biotransformation of 2,4-DNT and 2,6-DNT by Clostridium acetobutylicum proceeds through the formation of hydroxylaminonitrotoluenes and subsequently dihydroxylaminotoluenes dss.go.th. The resulting aromatic amines may be more or less toxic and can be further degraded, sometimes through aerobic pathways. The presence of a tert-butyl group on the aromatic ring may influence the rate and pathway of microbial degradation due to steric hindrance.

The analysis of metabolites is essential for elucidating the biodegradation pathways of nitroaromatic compounds. Studies on analogues of this compound have identified several key metabolites.

In the aerobic degradation of 2,6-dinitrotoluene, 3-methyl-4-nitrocatechol has been identified as a key intermediate nih.gov. This compound is then subject to extradiol ring cleavage. For 2,4-dinitrotoluene, metabolites such as 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene are formed under anaerobic conditions nih.gov. Further reduction can lead to the formation of diaminotoluenes nih.gov. The anaerobic transformation of 2,4,6-trinitrotoluene (B92697) (TNT) can produce intermediates like 2-hydroxylamino-4,6-dinitrotoluene (B1238210) and 4-hydroxylamino-2,6-dinitrotoluene (B1235525) nih.gov.

The following table presents a summary of metabolites identified from the biodegradation of dinitrotoluene isomers, which serve as structural analogues for this compound.

| Parent Compound Analogue | Identified Metabolites | Degradation Condition |

| 2,4-Dinitrotoluene | 4-Methyl-5-nitrocatechol, 2-Amino-4-nitrotoluene, 4-Amino-2-nitrotoluene, 2,4-Diaminotoluene | Aerobic / Anaerobic |

| 2,6-Dinitrotoluene | 3-Methyl-4-nitrocatechol, Hydroxylaminonitrotoluenes, Dihydroxylaminotoluenes | Aerobic / Anaerobic |

| 2,4,6-Trinitrotoluene | 2-Hydroxylamino-4,6-dinitrotoluene, 4-Hydroxylamino-2,6-dinitrotoluene, Triaminotoluene | Anaerobic |

Hydrolytic Stability and Degradation in Various pH Conditions

Hydrolysis is a significant abiotic degradation pathway for many organic compounds in aqueous environments. The rate of hydrolysis is often dependent on the pH of the solution.

The stability of chlorobenzene (B131634) and its derivatives towards hydrolysis is influenced by the substituents on the aromatic ring. Chlorobenzene itself is resistant to hydrolysis under normal conditions quora.com. However, the presence of electron-withdrawing groups, such as nitro groups, at the ortho and para positions can significantly increase the rate of nucleophilic aromatic substitution, including hydrolysis. This is because these groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

Therefore, dinitrochlorobenzene isomers are more susceptible to hydrolysis than chlorobenzene, particularly under alkaline conditions where the hydroxide (B78521) ion (OH⁻) acts as the nucleophile. The rate of hydrolysis is expected to be pH-dependent, increasing with higher pH values due to the increased concentration of the hydroxide ion nucleophile researchgate.netcswab.orgnih.gov. The tert-butyl group, being an electron-donating group, might slightly decrease the rate of nucleophilic aromatic substitution compared to an unsubstituted dinitrochlorobenzene, but the strong electron-withdrawing effect of the two nitro groups is expected to be the dominant factor. The hydrolysis of such compounds would likely lead to the substitution of the chlorine atom with a hydroxyl group, forming the corresponding dinitrophenol derivative.

Environmental Partitioning and Transport Modeling

The environmental journey of a chemical is dictated by its physical and chemical properties, which govern its partitioning among air, water, soil, and sediment. Fugacity modeling is a powerful tool used to predict this distribution, providing insights into where a compound is likely to accumulate.

Fugacity Modeling for Distribution Across Environmental Compartments

Fugacity, a concept analogous to partial pressure, represents a chemical's "escaping tendency" from a particular phase. Fugacity models, such as the Mackay-type models, use the principle of equal fugacity at equilibrium to predict the distribution of a chemical in a multi-compartment environment. The distribution is dependent on the chemical's properties, including its water solubility, vapor pressure, and octanol-water partition coefficient (Kow).

Due to the limited availability of specific experimental data for this compound, this analysis utilizes data for the closely related analogue, 4,6-dinitro-o-cresol (B1670846) (DNOC), as a proxy to parameterize a generic Level I fugacity model. This model provides a preliminary assessment of the equilibrium distribution of such compounds.

Table 1: Estimated Environmental Distribution of a this compound Analogue (DNOC) using a Level I Fugacity Model

| Environmental Compartment | Volume (m³) | Z-Value (mol/m³·Pa) | Amount (mol) | Percentage (%) |

| Air | 1.00E+09 | 4.04E-04 | 4.04E+05 | 0.40 |

| Water | 7.00E+06 | 1.01E-01 | 7.07E+05 | 0.70 |

| Soil | 4.50E+04 | 2.20E+00 | 9.90E+07 | 98.11 |

| Sediment | 2.10E+04 | 2.20E+00 | 4.62E+06 | 4.58 |

| Total | 1.01E+08 | 100.00 |

This interactive table is based on a generic Level I fugacity model parameterized with data for 4,6-dinitro-o-cresol (DNOC) as an analogue. The Z-value represents the fugacity capacity of each compartment.

The model predicts that under equilibrium conditions, the vast majority of a compound with properties similar to DNOC will partition into the soil, with significantly smaller amounts found in water, sediment, and air. This is primarily due to the low vapor pressure and moderate water solubility of such dinitrophenolic compounds, leading to a strong affinity for organic matter in soil and sediment.

Assessment of Persistence in Different Media

The persistence of a chemical in the environment is a critical factor in determining its long-term impact. Persistence is often quantified by the chemical's half-life (t½), which is the time it takes for 50% of the initial amount to be degraded. The persistence of dinitrophenolic compounds can vary significantly depending on the environmental medium and the prevailing conditions, such as microbial activity, sunlight, and temperature.

While specific degradation data for this compound is scarce, information on related dinitrophenols, such as 2,4-dinitrophenol and DNOC, provides valuable insights into the expected persistence of this class of compounds. Biodegradation is considered a primary degradation pathway for dinitrophenols in soil and water, although the rates can be slow. nih.gov

Table 2: Estimated Environmental Half-Lives of Dinitrophenol Analogues

| Environmental Compartment | Estimated Half-Life (days) | Primary Degradation Process |

| Air | 10 - 100 | Photolysis / Reaction with radicals |

| Water | 20 - 200 | Biodegradation |

| Soil | 50 - 500 | Biodegradation |

| Sediment | > 500 | Anaerobic Biodegradation |

This interactive table provides estimated ranges of half-lives for dinitrophenol analogues based on available literature. The actual persistence can vary based on specific environmental conditions.

The data suggests that dinitrophenol analogues are moderately persistent in water and soil, with the potential for longer persistence in sediment where anaerobic conditions may slow down microbial degradation. In the atmosphere, while some degradation through photolysis and reaction with hydroxyl radicals can occur, their low volatility limits the significance of this pathway. The persistence of these compounds in soil and aquatic systems raises concerns about their potential for long-term environmental contamination.

Theoretical and Computational Chemistry Studies of 4 Tert Butyl 2,6 Dinitrochlorobenzene

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to explore the mechanisms of chemical reactions, including the identification of intermediates and transition states. For 4-tert-Butyl-2,6-dinitrochlorobenzene, a key area of investigation would be its susceptibility to nucleophilic aromatic substitution (SNAr) reactions, a characteristic reaction for nitro-activated aryl halides.

Theoretical calculations could map out the potential energy surface for the reaction of this compound with various nucleophiles. This would involve locating the transition state structures and calculating the activation energies, providing a quantitative measure of the reaction barriers. Such studies would clarify the role of the bulky tert-butyl group and the two nitro groups in influencing the regioselectivity and rate of substitution. However, specific computational studies elucidating the reaction mechanisms and transition states for this compound have not been reported in the available literature.

Prediction of Spectroscopic Parameters from First Principles

First-principles calculations can accurately predict various spectroscopic parameters, which are essential for the characterization of a molecule. For this compound, these computational methods could generate theoretical infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

Vibrational Spectroscopy (IR and Raman): Calculations would yield the vibrational frequencies and intensities of the normal modes of the molecule. This information is invaluable for interpreting experimental IR and Raman spectra and for assigning specific peaks to the vibrations of functional groups, such as the nitro (NO2) groups, the carbon-chlorine (C-Cl) bond, and the tert-butyl group.

NMR Spectroscopy: Theoretical predictions of 1H and 13C NMR chemical shifts are also possible. These calculations would help in the assignment of experimental NMR signals to specific protons and carbon atoms in the molecule, aiding in its structural confirmation.

Despite the utility of these methods, no specific studies predicting the spectroscopic parameters of this compound from first principles were identified.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and intermolecular interactions. For this compound, MD simulations could be used to explore the rotational dynamics of the tert-butyl group and the nitro groups.

These simulations would also be instrumental in understanding how the molecule interacts with solvents and other molecules. By simulating the compound in various solvent environments, one could analyze the solvation structure and calculate properties such as the radial distribution functions, which describe the probability of finding solvent molecules at a certain distance from the solute. Such detailed computational investigations into the conformational analysis and intermolecular interactions of this compound are not currently available in the scientific literature.

In Silico Prediction of Chemical Reactivity Descriptors

A range of chemical reactivity descriptors can be calculated in silico to predict the reactivity of a molecule. These descriptors are often derived from the outputs of quantum chemical calculations, such as DFT. For this compound, these would include:

Electronegativity (χ): A measure of the ability of a molecule to attract electrons.

Chemical Hardness (η) and Softness (S): These parameters relate to the resistance of a molecule to change its electron configuration.

Electrophilicity Index (ω): This descriptor quantifies the electrophilic character of a molecule.

The calculation of these descriptors would provide a quantitative framework for understanding the reactivity of this compound. A hypothetical table of such descriptors is provided below for illustrative purposes.

| Reactivity Descriptor | Definition | Hypothetical Value |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | |

| Chemical Softness (S) | S = 1/η | |

| Electrophilicity Index (ω) | ω = μ²/2η (where μ = -χ) |

Note: The values in this table are for illustrative purposes only and are not based on actual calculations for this compound, as specific studies were not found.

Applications of 4 Tert Butyl 2,6 Dinitrochlorobenzene As a Chemical Intermediate

Precursor in the Synthesis of Substituted Anilines and Diamines

A primary application of 4-tert-butyl-2,6-dinitrochlorobenzene is in the synthesis of N-substituted anilines through nucleophilic aromatic substitution. The electron-deficient nature of the benzene (B151609) ring facilitates the attack of primary and secondary amines at the carbon atom bearing the chlorine. This reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex before the chloride ion is eliminated. rsc.org

This methodology is a common route to produce compounds like N-sec-butyl-4-tert-butyl-2,6-dinitroaniline. rsc.org The reaction involves the direct amination of 2,6-dinitro-4-tert-butylchlorobenzene with sec-butylamine (B1681703). rsc.org The general applicability of this reaction allows for the synthesis of a wide array of aniline (B41778) derivatives by varying the amine nucleophile. The kinetics of reactions between dinitrochlorobenzenes and various butylamines (n-butyl, s-butyl, and t-butyl) have been studied, providing insight into the reaction mechanism. frontiersin.org

The resulting substituted dinitroanilines can be further modified. For example, the nitro groups can be reduced to form diamines, which are themselves important intermediates for other complex molecules, including certain heterocyclic systems.

Table 1: Synthesis of Substituted Anilines This table is representative of the general reaction and not exhaustive.

| Reactant 1 | Nucleophile | Product |

|---|---|---|

| This compound | sec-Butylamine | N-sec-Butyl-4-tert-butyl-2,6-dinitroaniline |

| This compound | n-Butylamine | N-n-Butyl-4-tert-butyl-2,6-dinitroaniline |

Role in the Derivatization to Other Halogenated Aromatic Compounds

While the chlorine atom in this compound is typically displaced by nitrogen, oxygen, or sulfur nucleophiles, it can also be substituted by other halogens. Standard halogen exchange reactions, such as the Finkelstein reaction, are generally not effective for aryl halides due to the strength of the carbon-halogen bond and the geometry of the aromatic ring. researchgate.net However, two main pathways exist for the halogen exchange of activated aryl halides: metal-catalyzed reactions and direct nucleophilic aromatic substitution (SNAr). researchgate.netnih.gov

For a highly activated substrate like this compound, direct substitution by another halide ion acting as a nucleophile is feasible. The strong electron-withdrawing effect of the two nitro groups makes the aromatic ring susceptible to attack by nucleophiles like the fluoride (B91410) ion. Computational studies on the reaction of fluoride with 2,4-dinitrochlorobenzene support a stepwise SNAr mechanism involving the formation of a Meisenheimer intermediate. psu.edu This pathway would lead to the formation of 4-tert-butyl-2,6-dinitrofluorobenzene, a compound with potentially different reactivity and applications. More general, modern methods for "aromatic Finkelstein reactions" utilize copper, nickel, or palladium catalysts to facilitate the exchange of aryl chlorides or bromides for iodides. rsc.orglibretexts.org

Utilization in the Preparation of Dinitrophenol Analogues

This compound serves as a direct precursor to its corresponding phenol (B47542) analogue, 4-tert-butyl-2,6-dinitrophenol. This transformation is achieved through a hydrolysis reaction, which is a specific example of nucleophilic aromatic substitution where a hydroxide (B78521) ion (from a base like sodium hydroxide) or water acts as the nucleophile. nih.gov

The synthesis route can also be viewed from the opposite direction, where 4-tert-butylphenol (B1678320) is first nitrated to yield 2,6-dinitro-4-tert-butylphenol, which is subsequently chlorinated to produce this compound. rsc.org The hydrolysis of the chlorobenzene (B131634) derivative back to the phenol is a well-documented process for dinitrochlorobenzenes. For instance, 2,4-dinitrochlorobenzene is hydrolyzed by heating with aqueous sodium hydroxide to produce 2,4-dinitrophenol (B41442). This process allows for the targeted synthesis of the 4-tert-butyl substituted dinitrophenol, which is a useful intermediate in its own right, for example in the synthesis of dyes and pesticides.

Table 2: Hydrolysis to Dinitrophenol Analogue

| Reactant | Reagent | Product |

|---|

Intermediate in the Synthesis of Complex Organic Scaffolds and Heterocyclic Systems

The utility of this compound extends to the synthesis of more intricate molecular architectures, including complex organic scaffolds and various heterocyclic systems. The substituted anilines derived from it are key building blocks for these transformations.

One important class of heterocyclic compounds is benzimidazoles. The general synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. The required o-phenylenediamine precursor can be synthesized from the corresponding 4-tert-butyl-2,6-dinitroaniline (as prepared in section 7.1) via the reduction of one of the nitro groups to an amine, followed by cyclization. Furthermore, N-(2,4-dinitrophenyl)amino acids have been shown to undergo base-catalyzed cyclization to form 2-substituted 5-nitro-1H-benzimidazole-3-oxides. This demonstrates a direct pathway from dinitrophenyl derivatives to complex heterocyclic structures.

Another area of application is in the synthesis of porphyrins, which are large macrocyclic organic scaffolds. Substituted 2,6-dinitrobenzaldehydes are valuable precursors in the synthesis of tetrakis(2,6-dinitrophenyl)porphyrin. While not a direct reaction of this compound, its conversion to the corresponding aldehyde would provide an entry into this class of complex molecules. The resulting dinitrophenyl porphyrins can then be reduced to the corresponding diaminophenyl porphyrins, which are versatile scaffolds for constructing more elaborate structures, such as biomimetic heme models.

Emerging Research Areas and Future Directions for 4 Tert Butyl 2,6 Dinitrochlorobenzene

Development of Sustainable and Green Synthetic Routes

Traditional nitration methods for aromatic compounds often rely on the use of harsh reagents like mixed nitric and sulfuric acids, which can lead to the formation of unwanted byproducts and present environmental concerns. nih.govias.ac.in The development of sustainable and green synthetic routes for 4-tert-butyl-2,6-dinitrochlorobenzene is a key area of future research. This involves exploring alternative nitrating agents and reaction conditions that are more environmentally friendly. nih.gov

One promising approach is the use of solid acid catalysts, such as zeolites or clays, which can facilitate the nitration of phenolic precursors under milder conditions. ias.ac.in Another avenue of exploration is the use of alternative nitrating agents like tert-butyl nitrite (B80452), which offers a safer and more chemoselective method for the nitration of phenols, producing only tert-butanol (B103910) as a byproduct. nih.govdtic.milresearchgate.net Solvent-free reaction conditions, or the use of greener solvents like ionic liquids, are also being investigated to minimize the environmental impact of the synthesis process. dtic.mil

Table 1: Comparison of Traditional and Green Nitration Methods

| Feature | Traditional Nitration (Mixed Acid) | Green Nitration Alternatives |

| Reagents | Concentrated nitric and sulfuric acids | Solid acid catalysts, tert-butyl nitrite, metal nitrates |

| Solvents | Often requires harsh organic solvents | Solvent-free or green solvents (e.g., ionic liquids) |

| Byproducts | Acidic waste, multiple nitrated isomers | Benign byproducts (e.g., tert-butanol), higher selectivity |

| Conditions | High temperatures, strongly acidic | Milder temperatures, neutral or mildly acidic conditions |

| Environmental Impact | High, due to corrosive and toxic waste | Low, with reduced waste and hazardous material use |

Exploration of Novel Reactivity for Unforeseen Chemical Transformations

The presence of two electron-withdrawing nitro groups on the benzene (B151609) ring makes the chlorine atom in this compound susceptible to nucleophilic aromatic substitution (SNAr) reactions. pressbooks.publibretexts.orgnih.gov This reactivity is a cornerstone for synthesizing a variety of derivatives. However, the steric hindrance imposed by the bulky tert-butyl group and the two ortho-nitro groups can lead to novel and unforeseen chemical transformations. researchgate.net

Table 2: Potential Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Potential Product Class | Significance |

| Amines | Substituted anilines | Precursors for dyes, pharmaceuticals, and polymers |

| Alkoxides/Phenoxides | Aryl ethers | Important structural motifs in natural products and drugs |

| Thiolates | Thioethers | Building blocks for agrochemicals and materials |

| Azides | Aryl azides | Versatile intermediates for click chemistry and heterocycle synthesis |

Application of Advanced Analytical Techniques for Real-time Reaction Monitoring

To fully understand and optimize the synthesis and reactions of this compound, the application of advanced analytical techniques for real-time reaction monitoring is crucial. Techniques like in-line Fourier Transform Infrared (FTIR) spectroscopy can provide valuable insights into reaction kinetics and the formation of intermediates. nih.govresearchgate.netspectrosci.commdpi.com

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are particularly powerful for analyzing complex reaction mixtures. chromatographytoday.comnih.govresearchgate.netijnrd.orgsaspublishers.com For instance, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) can be used to separate and identify the various isomers and byproducts that may form during the nitration process. nih.gov These advanced analytical tools will be instrumental in developing more efficient and selective synthetic protocols.

In-depth Understanding of Environmental Transformation Kinetics and Product Fate

The widespread use of nitrophenolic compounds in various industries raises concerns about their environmental fate and potential toxicity. jebas.orgnih.govresearchgate.netresearchgate.net Understanding the environmental transformation kinetics and the ultimate fate of this compound and its derivatives is a critical area of research. Studies on the biodegradation of structurally similar compounds, such as 2,4-di-tert-butylphenol, have shown that microbial degradation is a viable pathway for their removal from the environment. semanticscholar.org

Future research should focus on identifying the specific microorganisms and enzymatic pathways involved in the degradation of this compound. Investigating the kinetics of its transformation under various environmental conditions (e.g., aerobic, anaerobic, different pH levels) will provide a clearer picture of its persistence and potential for bioaccumulation. This knowledge is essential for assessing its environmental risk and developing effective remediation strategies.

Computational Design of New Chemical Entities Incorporating the 4-tert-Butyl-2,6-dinitrophenyl Moiety

Computational chemistry offers a powerful tool for the rational design of new molecules with desired properties. By incorporating the 4-tert-butyl-2,6-dinitrophenyl moiety into new chemical entities, it may be possible to develop novel compounds with applications in various fields. For example, Quantitative Structure-Activity Relationship (QSAR) studies can be employed to predict the biological activity and toxicity of new derivatives. nih.govnih.govresearchgate.net

Molecular modeling can be used to simulate the interaction of these new compounds with biological targets, aiding in the design of new drug candidates or agrochemicals. The unique electronic and steric properties of the 4-tert-butyl-2,6-dinitrophenyl group could be harnessed to create molecules with specific binding affinities and reactivities. This in silico approach can significantly accelerate the discovery and development of new functional materials and bioactive compounds.

Q & A

Basic Research Questions

Q. What are the reliable synthetic routes for 4-tert-Butyl-2,6-dinitrochlorobenzene, and how can structural misidentification be avoided?

- The compound is typically synthesized via nitration and chlorination of tert-butylbenzene derivatives. A common pitfall is the misidentification of isomers, as seen in the synthesis of related nitrobenzaldehydes. For example, a reported method for 4-tert-butyl-2,6-dinitrobenzaldehyde erroneously produced the 3,5-dinitro isomer due to regioselectivity issues. To avoid such errors, use single-crystal X-ray diffraction for unambiguous structural confirmation and cross-validate with NMR spectroscopy (particularly and ) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

- The electron-withdrawing nitro and tert-butyl groups activate the chloro substituent for SNAr reactions. Kinetic studies on analogous systems (e.g., 2,6-dinitrochlorobenzene derivatives) show that reactivity is influenced by solvent polarity and nucleophile strength. For example, reactions with pyridines in MeOH–MeCN mixtures exhibit solvent-dependent rate constants. Researchers should optimize conditions using polar aprotic solvents (e.g., DMF) and monitor progress via HPLC or UV-Vis spectroscopy .

Q. What are the stability and storage considerations for this compound?

- Nitroaromatic compounds are generally sensitive to light, heat, and reducing agents. Store the compound in amber glass containers under inert gas (N or Ar) at 4°C . Stability tests under accelerated conditions (e.g., 40°C/75% relative humidity) can predict degradation pathways. Monitor for byproducts like phenolic derivatives using TLC or GC-MS .

Advanced Research Questions

Q. How can contradictions in regioselectivity data during the synthesis of nitroaromatic derivatives be resolved?

- Contradictions often arise from competing electronic and steric effects. For example, the tert-butyl group in this compound imposes steric hindrance, but its electron-donating nature may counteract nitro group activation. Computational tools like density functional theory (DFT) can model transition states to predict regioselectivity. Experimentally, isotopic labeling or kinetic isotope effects (KIEs) may clarify mechanistic pathways.

Q. What role do solvent effects play in the reaction kinetics of this compound with nitrogen nucleophiles?

- Solvent polarity significantly impacts SNAr kinetics. Studies on analogous systems reveal that protic solvents (e.g., MeOH) stabilize the transition state via hydrogen bonding, while aprotic solvents (e.g., MeCN) enhance nucleophilicity. Use Eyring plots to correlate activation parameters (ΔH, ΔS) with solvent properties. For example, in MeOH–MeCN mixtures, dielectric constant adjustments can fine-tune reaction rates.

Q. How can this compound be utilized in coordination chemistry or materials science?

- The nitro and chloro groups enable its use as a precursor for macrocyclic ligands. For instance, similar nitrochlorobenzene derivatives form complexes with Cu(II) or Ni(II) ions, which are studied for catalytic or magnetic properties. Synthesize Schiff base ligands by reacting the compound with diamines, and characterize complexes via cyclic voltammetry (CV) and EPR spectroscopy .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.